molecular formula C11H15N3O4S B2416693 N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 1795294-34-6

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide

Cat. No. B2416693
CAS RN: 1795294-34-6
M. Wt: 285.32
InChI Key: PUQQVNFNSPXFJD-UHFFFAOYSA-N
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Description

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide, also known as ACBC-NBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is based on its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases. The compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition leads to the suppression of cancer cell growth and the prevention of disease progression.
Biochemical and Physiological Effects:
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of disease progression, and the detection of biological molecules. The compound has also been found to exhibit low toxicity levels, making it a potentially safe option for use in various scientific research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is its high yield and purity, which makes it a suitable option for use in various lab experiments. The compound has also been found to exhibit low toxicity levels, making it a potentially safe option for use in various scientific research applications. However, one of the limitations of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is its relatively high cost, which may limit its use in certain lab experiments.

Future Directions

There are several future directions for the study of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide, including its potential applications in the development of new cancer therapies and the detection of biological molecules. Further research is also needed to explore the full range of its biochemical and physiological effects, as well as its potential limitations and drawbacks. Additionally, the synthesis method of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide can be further optimized to improve the yield and purity of the compound.

Synthesis Methods

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide can be synthesized using a specific method that involves the reaction of 4-nitrobenzenesulfonyl chloride with N-(1-aminocyclobutyl)methylamine. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide obtained through this method is relatively high, and the purity of the compound is also satisfactory.

Scientific Research Applications

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of cancer and other diseases. N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has also been studied for its potential use as a fluorescent probe for the detection of biological molecules.

properties

IUPAC Name

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c12-11(6-1-7-11)8-13-19(17,18)10-4-2-9(3-5-10)14(15)16/h2-5,13H,1,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQQVNFNSPXFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide

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